molecular formula C30H62NO7P B153064 Hexanolamino PAF C-16 CAS No. 137566-83-7

Hexanolamino PAF C-16

Cat. No. B153064
M. Wt: 579.8 g/mol
InChI Key: IJAODKNFSHBTDQ-SSEXGKCCSA-N
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Description

Hexanolamino PAF C-16 is a PAF analog with PAF agonist/antagonist properties . It is a phospholipid mediator of inflammation, secreted by several cell types including arterial endothelial cells, and can activate polymorphonuclear leucocytes and monocytes via specific cell surface receptors .


Chemical Reactions Analysis

Hexanolamino PAF C-16 induces platelet aggregation and macrophage production but fails to increase [Ca2+]i in platelets, suggesting that PAF receptors may interact with PAF receptors through Ca 2+ -dependent and -independent pathways .

Scientific Research Applications

  • Inhibition of Mycobacterial Growth : Hexanolamino PAF C-16, among other PAF C-16 structural analogs, has shown effectiveness in inhibiting the growth of Mycobacterium smegmatis, a non-pathogenic mycobacteria, inside phagocytic cells. This suggests potential applications in combating mycobacterial infections (Riaz et al., 2020).

  • Cancer Research : In the context of cancer, studies have found that platelet-activating factor (PAF), which includes compounds like Hexanolamino PAF C-16, plays a role in autocrine proliferative loops in endometrial adenocarcinoma cell lines. This opens avenues for further exploration in cancer therapy and understanding tumor biology (Maggi et al., 1994).

  • Chemiluminescence Studies : Hexanolamino PAF C-16 has been used in studies investigating chemiluminescence in organized molecular assemblies, specifically the lucigenin light reaction in lyso-PAF (C16) micelles. This research is significant for understanding chemical reactions and molecular interactions in various environments (Varveri et al., 1992).

properties

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAODKNFSHBTDQ-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80160237
Record name 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanolamino PAF C-16

CAS RN

137566-83-7
Record name 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137566837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80160237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MS Riaz, A Kaur, SN Shwayat, S Behboudi… - Frontiers in …, 2018 - frontiersin.org
… Similar mycobacterial growth inhibition results were obtained with other PAF C-16 structural analogs including PAF C-18 (18 carbon atoms chain at sn-1), Hexanolamino PAF C-16 (…
Number of citations: 5 www.frontiersin.org
GE Newman, PJR Phizackerley, AL Bernal - Biochimica et Biophysica Acta …, 1993 - Elsevier
The phospholipids of human fetal pulmonary surfactant prepared from term amniotic fluid contained arachidonic acid and its utilization for prostaglandin synthesis by amnion cells has …
Number of citations: 8 www.sciencedirect.com
LA Juncos, YL Ren, S Arima, S Ito - The Journal of clinical …, 1993 - Am Soc Clin Investig
… To test whether the effects of PAF were specific and receptor-mediated, we used l0-4 M hexanolamino-PAF C-16 (Cayman Chemical Corp., Ann Arbor, MI), a PAF antagonist (24, 25). …
Number of citations: 52 www.jci.org

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